Verubulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Verubulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubulin (formerly known as MPC-6827) is a potent, small-molecule microtubule-destabilizing agent that has garnered significant interest in the field of oncology.[1] It functions by binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] A key advantage of Verubulin is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (Pgp-1), MRP-1, and BCRP-1.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Verubulin, intended for professionals in drug development and cancer research.
Discovery
Verubulin was identified through a cell-based screening assay designed to discover potent inducers of apoptosis.[2] A library of 4-arylaminoquinazolines was screened, leading to the identification of MPC-6827 as a lead compound with low nanomolar proapoptotic and mitotic inhibitory potencies across multiple tumor cell lines.[2] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hits, focusing on enhancing potency and drug-like properties. Photoaffinity and radiolabeled analogues of Verubulin were instrumental in identifying its molecular target as the 55-kDa tubulin protein.[2] Competitive binding assays confirmed that Verubulin binds to the colchicine site on tubulin.[2]
Synthesis Process
The synthesis of Verubulin, chemically named N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, and its analogues generally involves a multi-step process. While various specific methodologies have been reported, a common synthetic route involves the construction of the quinazoline core followed by the introduction of the N-methyl-p-anisidine side chain.
A representative synthetic approach is the cyclization of an anthranilate derivative with a benzamide to form a 2-substituted quinazolinone. This intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline. Finally, a nucleophilic aromatic substitution reaction with N-methyl-4-methoxyaniline affords the target Verubulin.[3] Microwave-mediated N-arylation has also been employed for the efficient synthesis of 4-anilinoquinazolines.[4]
Logical Flow of Verubulin Synthesis
Caption: General synthetic workflow for Verubulin.
Quantitative Data
The following tables summarize the in vitro and pharmacokinetic data for Verubulin.
Table 1: In Vitro Activity of Verubulin (MPC-6827)
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |
| HCT-116 | Colon Carcinoma | 4 | [5] |
| HeLa | Cervical Carcinoma | 4 (optimum concentration) | [6][7] |
| A549 | Lung Carcinoma | 4 (optimum concentration) | [6][7] |
| MCF-7 | Breast Adenocarcinoma | 2 (optimum concentration) | [6][7] |
| OVCAR-3 | Ovarian Carcinoma | Data not specified | [2] |
| MIAPaCa-2 | Pancreatic Carcinoma | Data not specified | [2] |
| HT-29 | Colorectal Adenocarcinoma | Data not specified | [2] |
| MDA-MB-435 | Melanoma | Data not specified | [2] |
| MX-1 | Breast Carcinoma | Data not specified | [2] |
Table 2: Pharmacokinetic Parameters of Verubulin in Humans (Phase I Clinical Trial)
| Parameter | Value | Reference |
| Mean Plasma Half-life (t½) | 3.2 hours (SD = 0.82) | [8][9] |
| Dosing Regimen | 2.1, 2.7, and 3.3 mg/m² IV | [8][9] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reconstitute purified tubulin (e.g., porcine tubulin) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[10][11]
-
Add Verubulin or control compounds at various concentrations to the tubulin solution in a 96-well plate.[11]
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[11][12]
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining for Microtubule Disruption
This method visualizes the effect of Verubulin on the cellular microtubule network.
Methodology:
-
Seed cells (e.g., A549, HeLa) on coverslips and allow them to adhere.[10][13]
-
Treat the cells with Verubulin (e.g., 10 nM) or a vehicle control for a specified time (e.g., 1-3 hours).[13]
-
Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde).[14]
-
Permeabilize the cells (if required) with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).[14]
-
Incubate with a primary antibody against α-tubulin or β-tubulin.[10][13]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).[13]
-
Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution of a cell population after treatment with Verubulin.
Methodology:
-
Culture cells to an appropriate density and treat them with Verubulin or a vehicle control for a desired duration (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with PBS and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[15][16]
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[16][17]
-
Incubate at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following Verubulin treatment.
Methodology:
-
Treat cells with Verubulin as described for the cell cycle analysis.
-
Harvest all cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.[18]
-
Add fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).[18]
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]
Signaling Pathway
Verubulin's mechanism of action culminates in the induction of apoptosis through the disruption of microtubule dynamics.
Verubulin-Induced Apoptotic Pathway
Caption: Signaling cascade initiated by Verubulin.
Treatment of cells with Verubulin leads to a pronounced G2/M cell cycle arrest.[2] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria to the cytosol, the activation of caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2] This cascade of events ultimately leads to programmed cell death.
Conclusion
Verubulin is a promising anticancer agent with a well-defined mechanism of action targeting tubulin. Its ability to overcome multidrug resistance and its potent, broad-spectrum activity in preclinical models highlight its therapeutic potential. The detailed synthetic routes and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working on the development of novel tubulin inhibitors and other anticancer therapeutics. Further research and clinical evaluation of Verubulin and its analogues are warranted to fully elucidate their clinical utility.
References
- 1. Verubulin | C17H17N3O | CID 11414799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
